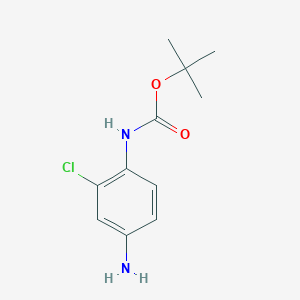

tert-Butyl (4-amino-2-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-amino-2-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEZNBVRPGNNBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701757 | |

| Record name | tert-Butyl (4-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342882-96-6 | |

| Record name | Carbamic acid, (4-amino-2-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342882-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility: tert-Butyl (4-amino-2-chlorophenyl)carbamate

[1][2][3]

Executive Summary

This compound (CAS: 342882-96-6) acts as a regioselectively protected building block in medicinal chemistry.[1] It allows researchers to differentiate the reactivity of two amino groups on a 2-chlorobenzene scaffold. By masking the aniline at the 1-position (ortho to the chlorine) with a tert-butoxycarbonyl (Boc) group, the molecule presents a free, nucleophilic amine at the 4-position. This "chemical editing" is essential for synthesizing heterobifunctional drugs, such as mGlu4 positive allosteric modulators and targeted protein degraders, where sequential functionalization is required.

Molecular Identity & Structural Analysis[4]

The compound is an unsymmetrical phenylenediamine derivative. Its stability and reactivity are governed by the electronic interplay between the electron-withdrawing chlorine atom and the electron-donating carbamate and amine groups.

Table 1: Chemical Identity

| Property | Detail |

| IUPAC Name | tert-Butyl N-(4-amino-2-chlorophenyl)carbamate |

| Common Name | N-Boc-2-chloro-1,4-phenylenediamine |

| CAS Number | 342882-96-6 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=C(Cl)C=C(N)C=C1 |

| InChI Key | DUROKLDFRHQGAX-UHFFFAOYSA-N |

Structural Logic

-

C1 Position (Protected): The nitrogen is acylated by the Boc group. The adjacent chlorine atom (C2) provides steric bulk, twisting the carbamate out of planarity and reducing the nucleophilicity of this nitrogen further than electronic effects alone.

-

C4 Position (Reactive): The primary amine remains free. Due to the chlorine atom being meta to this position, the inductive electron-withdrawing effect is dampened compared to an ortho arrangement, preserving the nucleophilicity of the C4-amine for amide coupling or reductive amination.

Physicochemical Properties[4][6][7][8][9][10][11][12][13]

Physical State & Solubility[14][15][16]

-

Appearance: Typically an off-white to pale brown solid. The color deepens upon oxidation (air exposure).

-

Melting Point: 90–120 °C (Range typical for Boc-protected phenylenediamines; exact value depends on crystal polymorph and purity).

-

Solubility Profile:

-

High Solubility (>50 mg/mL): DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.

-

Moderate Solubility: Methanol, Ethanol.

-

Insoluble: Water (Hydrophobic Boc and aromatic core dominate).

-

Acid-Base Profile (pKa)

Understanding the ionization states is crucial for extraction and coupling protocols.

| Functional Group | Approx. pKa | Behavior at Physiological pH (7.4) |

| Aniline NH₂ (C4) | ~3.8 – 4.2 | Neutral. The meta-chloro substituent lowers the pKa relative to unsubstituted aniline (pKa 4.6), making it less basic but still nucleophilic. |

| Carbamate NH (C1) | ~12.0 | Neutral. Deprotonation requires strong bases (e.g., NaH, LiHMDS). |

Synthetic Utility & Workflows

The primary value of this compound lies in its ability to serve as a linchpin in convergent synthesis. It is most commonly synthesized via the reduction of its nitro-precursor.

Synthesis Protocol (Self-Validating)

Objective: Preparation from tert-butyl (2-chloro-4-nitrophenyl)carbamate via catalytic hydrogenation.

Reagents:

-

Precursor: tert-Butyl (2-chloro-4-nitrophenyl)carbamate (CAS 342882-95-5).[2]

-

Catalyst: 5% or 10% Pd/C (wet support recommended to prevent ignition).

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

-

Hydrogen Source: H₂ balloon or ammonium formate (transfer hydrogenation).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the nitro-precursor in EtOAc (10 mL/g). Ensure complete solubility; mild heating (30°C) is permissible.

-

Inerting: Purge the reaction vessel with Nitrogen (N₂) for 5 minutes to remove oxygen.

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst. Safety Note: Pd/C is pyrophoric; keep wet.

-

Reduction: Introduce H₂ atmosphere (1 atm balloon). Stir vigorously at Room Temperature (RT) for 4–12 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow/orange spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

-

-

Work-up: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with EtOAc.

-

Isolation: Concentrate the filtrate in vacuo. The product is prone to oxidation; store immediately or use in the next step.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis and the subsequent chemoselective acylation, a common workflow in drug discovery.

Caption: Synthesis workflow showing the conversion of the nitro-precursor to the target amine and its subsequent application in selective amide coupling.

Stability & Handling Protocols

Thermal & Chemical Stability[13]

-

Boc Lability: The carbamate group is acid-sensitive. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

-

Deprotection Condition: 4M HCl in Dioxane or TFA/DCM (1:1) at RT will cleave the Boc group, yielding the unstable phenylenediamine dihydrochloride salt.

-

-

Oxidation Potential: Like all electron-rich anilines, the C4-amine is susceptible to air oxidation, forming azo-dimers or quinone-imines over time.

Storage Requirements[7][13][17]

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass vials to prevent photodegradation.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 546372 (Analogous N-Boc-4-chloroaniline) and CID 46869947 (Derivative ML182). PubChem. Available at: [Link]

-

Niswender, C. M., et al. (2011). Discovery, Synthesis, and Structure–Activity Relationship Development of a Series of N-4-(2,5-Dioxopyrrolidin-1-yl)phenylpicolinamides. Journal of Medicinal Chemistry, 54(13). (Describes the use of CAS 342882-96-6 as Intermediate 3). Available at: [Link]

-

Organic Syntheses. (1968). General procedures for Carbamate protection. Organic Syntheses, Coll. Vol. 5, p.162. (Foundational chemistry for Boc-protection). Available at: [Link]

tert-Butyl (4-amino-2-chlorophenyl)carbamate CAS number and identifiers

[1]

Executive Summary

This compound (CAS: 342882-96-6 ) is a regiospecific building block extensively utilized in medicinal chemistry.[1] It serves as a protected "masked" diamine scaffold, allowing for the selective functionalization of the 4-position amine while the 1-position remains orthogonally protected by a tert-butoxycarbonyl (Boc) group. This compound is a pivotal intermediate in the synthesis of ML182 , a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), and is widely applicable in the development of urea- and amide-based kinase inhibitors where the 2-chloro substituent provides essential steric and electronic modulation.

Chemical Identity & Properties

This section establishes the definitive chemical profile for validation and procurement.

| Property | Specification |

| CAS Number | 342882-96-6 |

| IUPAC Name | tert-butyl N-(4-amino-2-chlorophenyl)carbamate |

| Synonyms | N-Boc-4-amino-2-chloroaniline; (4-Amino-2-chlorophenyl)carbamic acid tert-butyl ester |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Appearance | Off-white to tan solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Purity Standard | Typically ≥95% (HPLC) for synthetic applications |

Synthetic Methodology

The synthesis of this compound requires strict regiocontrol. Direct protection of 2-chloro-1,4-phenylenediamine is not recommended due to poor selectivity between the C1 and C4 amines.

The Gold Standard Protocol utilizes a "Protect-then-Reduce" strategy starting from 2-chloro-4-nitroaniline. This ensures the Boc group is installed exclusively at the C1 position before the C4 amine is generated.

Reaction Pathway Diagram

Caption: Regioselective synthesis pathway ensuring orthogonal protection of the C1 amine.

Detailed Experimental Protocol

Step 1: Boc-Protection

-

Rationale: The C1 amine is deactivated by the ortho-chloro and para-nitro groups. Standard Boc-protection requires catalysis (DMAP) to overcome this nucleophilic deficit.

-

Protocol: Dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous THF. Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq) and DMAP (0.1 eq). Reflux for 2–4 hours.

-

Note: This may yield the bis-Boc species. If isolated, the bis-Boc intermediate can be used directly in the reduction step, where one Boc group is often labile, or it can be hydrolyzed to the mono-Boc species using mild base (NaOH/MeOH).

Step 2: Nitro Reduction

-

Rationale: Catalytic hydrogenation reduces the nitro group to an amine without affecting the acid-labile Boc group or the aryl chloride (under controlled conditions).

-

Protocol: Dissolve the nitro-carbamate intermediate in EtOAc/EtOH (1:1). Add 10% Pd/C (5 wt%). Stir under H₂ atmosphere (balloon pressure) at room temperature for 12 hours. Filter through Celite to remove catalyst.[2]

-

Critical Control: Avoid high pressure or prolonged reaction times to prevent dechlorination. Alternatively, Iron/Ammonium Chloride reduction can be used to strictly preserve the aryl chloride.

Medicinal Chemistry Applications

This compound acts as a "linchpin" scaffold. The free C4-amine is available for immediate derivatization (amide coupling, urea formation), while the C1-Boc group masks the second amine for late-stage elaboration.

Case Study: Synthesis of ML182 (mGlu4 PAM)

Researchers utilized this intermediate to synthesize ML182 , a breakthrough probe for Parkinson's disease.

-

Coupling: The C4-amine is acylated with picolinoyl chloride.

-

Deprotection: The C1-Boc is removed with TFA or HCl.

-

Cyclization: The resulting amine is reacted with succinic anhydride to form a succinimide ring (in related analogs) or left as a free amine/amide depending on the specific SAR target.

Application Workflow

Caption: Divergent synthesis logic utilizing the scaffold for library generation.

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for halogenated anilines.

-

Hazards: Potential Skin Irritant (H315), Eye Irritant (H319), and Respiratory Irritant (H335).

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free amine is susceptible to oxidation (browning) upon air exposure.

-

Stability: Stable in organic solvents but hydrolyzes in strong acids (removes Boc).

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 500831598, this compound. PubChem.[3][4][5] Available at: [Link][1]

-

Niswender, C. M., et al. (2010). Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator. NIH Molecular Libraries Program, Probe Reports. Available at: [Link]

-

Engers, D. W., et al. (2011).[6] Discovery, Synthesis, and Structure–Activity Relationship Development of a Series of N-4-(2,5-Dioxopyrrolidin-1-yl)phenylpicolinamides (ML182). Journal of Medicinal Chemistry, 54(21), 7639–7647. Available at: [Link]

Sources

- 1. Product Name Index | Ambeed [ambeed.com]

- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | C13H20N2O2 | CID 62302683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-p-Phenylenediamine | C6H7ClN2 | CID 11998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

molecular weight and chemical formula of tert-Butyl (4-amino-2-chlorophenyl)carbamate

Physicochemical Profiling, Synthetic Architecture, and Medicinal Utility

Part 1: Executive Technical Summary

tert-Butyl (4-amino-2-chlorophenyl)carbamate is a specialized bifunctional building block used extensively in the synthesis of small-molecule kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural value lies in the orthogonal reactivity of its nitrogen centers: a protected aniline at position 1 (carbamate) and a free, nucleophilic amine at position 4. The chlorine substituent at position 2 provides steric control and a handle for potential halogen bonding or further cross-coupling, influencing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of final drug candidates.

Physicochemical Identity Matrix

| Property | Data |

| Chemical Name | This compound |

| Common Synonyms | N-Boc-2-chloro-1,4-phenylenediamine; 4-Amino-2-chloro-N-Boc-aniline |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| CAS Registry Number | 1260797-60-9 (Free base form) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water |

| pKa (Calculated) | ~4.5 (Aniline NH₂), ~11.0 (Carbamate NH) |

| SMILES | CC(C)(C)OC(=O)NC1=C(Cl)C=C(N)C=C1 |

Part 2: Structural Analysis & Synthetic Utility

Electronic & Steric Rationale

The molecule features a 2-chloro-1,4-diaminobenzene core. The tert-butoxycarbonyl (Boc) group at N1 reduces the nucleophilicity of that nitrogen, directing electrophilic attacks (such as acylations, sulfonylations, or SNAr reactions) exclusively to the N4 amine.

-

The Chlorine Effect: The chlorine atom at C2 exerts an inductive electron-withdrawing effect (-I), slightly reducing the pKa of the adjacent carbamate NH, while providing a lipophilic bulk that often occupies hydrophobic pockets in enzyme active sites (e.g., the hinge region of kinases).

-

Orthogonal Protection: The Boc group is acid-labile (cleavable by TFA or HCl/Dioxane), whereas the free amine can be derivatized under basic conditions. This allows for sequential elaboration of the scaffold.

Part 3: Synthetic Architecture (Protocol)

The synthesis of this compound requires careful regiocontrol. Direct mono-protection of 2-chloro-1,4-phenylenediamine often yields mixtures. The most robust, self-validating route involves the protection of 2-chloro-4-nitroaniline followed by chemoselective reduction .

Reaction Pathway Diagram

Figure 1: Two-step synthesis ensuring regioselectivity and preventing dechlorination.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-chloro-4-nitrophenyl)carbamate

Rationale: The aniline nitrogen is deactivated by the para-nitro and ortho-chloro groups. Standard Boc-protection requires catalysis (DMAP) to proceed efficiently.

-

Setup: Charge a round-bottom flask with 2-chloro-4-nitroaniline (1.0 eq) and anhydrous THF (10 mL/g).

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Heat the mixture to reflux (66°C) under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (yellow spot) should disappear.

-

Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove DMAP) and Brine. Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.

Step 2: Chemoselective Reduction (Fe/NH₄Cl)

Critical Control Point: Standard hydrogenation (H₂/Pd-C) poses a high risk of hydrodehalogenation (stripping the Chlorine atom). The Iron/Ammonium Chloride method is chemoselective for nitro groups in the presence of aryl halides [1].

-

Setup: Dissolve the nitro-carbamate intermediate (from Step 1) in Ethanol:Water (3:1 ratio).

-

Activation: Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (Fe) (5.0 eq, -325 mesh).

-

Reaction: Heat to 70–80°C with vigorous stirring for 2–4 hours. The yellow color of the nitro compound will fade to a pale suspension.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x).

-

Validation: Dry organic layers (Na₂SO₄) and concentrate.

-

Expected Yield: 80–90%.

-

Appearance: Off-white solid.

-

Part 4: Analytical Characterization & QC

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~1.45 (s, 9H) | tert-Butyl group (Boc) |

| δ ~5.20 (s, 2H) | Free NH₂ (Exchangeable with D₂O) | |

| δ ~8.50 (s, 1H) | Carbamate NH (Downfield due to EWG) | |

| δ ~6.5–7.5 (m, 3H) | Aromatic protons (1,2,4-substitution pattern) | |

| LC-MS (ESI+) | [M+H]⁺ = 243.1 | Protonated molecular ion |

| [M+Na]⁺ = 265.1 | Sodium adduct | |

| [M-tBu+H]⁺ = 187.1 | Loss of t-butyl fragment (common in Boc) |

Part 5: Decision Logic for Analogous Syntheses

When modifying this scaffold (e.g., changing the halogen or protecting group), researchers must choose the reduction method carefully to preserve structural integrity.

Figure 2: Decision matrix for reducing nitro-aromatics containing halogens.

Part 6: Applications in Drug Discovery

-

Linker Chemistry: The free amine serves as an attachment point for linkers in PROTAC design. The Boc group is retained until the final deprotection step, ensuring the linker attaches only to the 4-position.

-

Kinase Inhibition: The 2-chloro-4-amino motif mimics the pharmacophore of several Type I and Type II kinase inhibitors (e.g., Bosutinib analogs), where the chlorine atom fills a hydrophobic pocket near the gatekeeper residue [2].

-

Peptidomimetics: Used as a rigidified, hydrophobic replacement for phenylalanine or tyrosine residues in peptide synthesis.

References

-

Bechamp Reduction Mechanism & Utility

-

Source: Org.[2] Process Res. Dev. (2006). "Selective Reduction of Nitroarenes."

- Context: Validates Fe/NH4Cl as the standard for preventing dehalogen

-

-

Kinase Inhibitor Scaffolds (2-Chloroanilines)

- Source: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Anilino-Quinazoline Inhibitors."

- Context: Demonstrates the utility of the 2-chloro substituent in binding affinity.

-

Synthesis of Boc-Protected Anilines

- Source: National Center for Biotechnology Information.

Sources

Technical Guide: Solubility & Handling of tert-Butyl (4-amino-2-chlorophenyl)carbamate

[1]

Executive Summary

Compound: tert-Butyl (4-amino-2-chlorophenyl)carbamate Class: Boc-protected halogenated phenylenediamine Primary Application: Pharmaceutical intermediate (Kinase inhibitors, Urea derivatives)

This guide addresses the solubility profile, dissolution protocols, and stability considerations for this compound. As a Senior Application Scientist, I emphasize that this molecule exhibits a "Janus-faced" solubility profile : the lipophilic tert-butoxycarbonyl (Boc) and chloro groups drive solubility in organic solvents (DCM, EtOAc), while the free aniline amine at the 4-position introduces hydrogen-bonding potential, allowing solubility in polar aprotic solvents (DMSO, DMF) but complicating purification in non-polar hydrocarbons.

Part 1: Molecular Architecture & Solubility Prediction[1]

To understand the solubility behavior of this compound, we must deconstruct its functional groups using Hansen Solubility Parameters (HSP) logic.

Structural Analysis[1][2]

-

The Lipophilic Domain (Solubility Driver):

-

Boc Group (t-Bu-O-CO-): A bulky, hydrophobic moiety that significantly increases solubility in chlorinated solvents and esters while decreasing water solubility.

-

2-Chloro Substituent: Increases lipophilicity (logP) and disrupts crystal lattice packing relative to the non-chlorinated analog, generally enhancing solubility in organic media.

-

-

The Polar Domain (Interaction Driver):

-

4-Amino Group (-NH₂): A primary aniline. It acts as a hydrogen bond donor/acceptor. This group makes the molecule susceptible to oxidation and allows for solubility in alcohols (MeOH, EtOH).

-

Carbamate Linker (-NH-CO-O-): Provides secondary hydrogen bonding sites.

-

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and structural analogs (e.g., Boc-p-phenylenediamine), the solubility hierarchy is:

-

High Solubility: DMSO > DMF > Dichloromethane (DCM) > THF.

-

Moderate Solubility: Ethyl Acetate > Methanol > Ethanol > Isopropanol.

-

Low/Anti-Solvent: Water > Hexanes > Heptane > Diethyl Ether.

Part 2: Empirical Solubility Data

The following data summarizes the empirical behavior of Boc-protected chloro-anilines. While specific gravimetric saturation points (

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Stock Solutions: Ideal for bioassays or NMR. Difficult to remove. |

| Polar Aprotic | DMF | Excellent (>100 mg/mL) | Reaction Medium: Standard for nucleophilic substitutions. |

| Chlorinated | DCM | High (>50 mg/mL) | Extraction/Workup: Primary solvent for liquid-liquid extraction. |

| Esters | Ethyl Acetate | Moderate (20-50 mg/mL) | Recrystallization: Soluble when hot; often precipitates upon cooling. |

| Alcohols | Methanol | Moderate/High | Chromatography: Common mobile phase modifier. |

| Hydrocarbons | Hexanes/Heptane | Insoluble (<1 mg/mL) | Anti-Solvent: Used to crash out the product during purification. |

| Aqueous | Water | Insoluble | Wash Medium: Used to remove inorganic salts during workup. |

Critical Note: Avoid Acetone if the compound is to be stored for long periods. The primary amine at the 4-position can slowly form an imine (Schiff base) with ketones under acidic or catalytic conditions.

Part 3: Decision Workflows & Visualization

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended application (Analysis vs. Synthesis vs. Purification).

Caption: Decision matrix for solvent selection based on downstream application requirements.

Part 4: Practical Protocols

Protocol A: Dissolution for Analytical Standards (HPLC/NMR)

Objective: Create a stable, particle-free 10 mM stock solution.

-

Weighing: Accurately weigh 2.5 mg of this compound (MW ≈ 242.7 g/mol ) into a 1.5 mL microcentrifuge tube.

-

Solvent Addition:

-

For HPLC: Add 1.0 mL of Acetonitrile or Methanol . Vortex for 30 seconds.

-

For NMR: Add 0.6 mL of DMSO-d6 or CDCl3 .

-

Note: If using CDCl3, ensure it is neutralized (filtered through basic alumina) to prevent trace acid from deprotecting the Boc group over time [1].

-

-

Sonication: Sonicate for 1-2 minutes at room temperature to ensure complete dissolution of the crystal lattice.

-

Verification: Visual inspection must show no suspended particulates.

Protocol B: Purification via Anti-Solvent Recrystallization

Objective: Purify crude material using the solubility differential between Esters and Hydrocarbons.

-

Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise while heating to 50°C (water bath). Add just enough solvent to dissolve the solid completely.

-

Filtration (Optional): If insoluble black specks (oxidation products) remain, filter the hot solution through a syringe filter (PTFE, 0.45 µm).

-

Precipitation:

-

Remove from heat.

-

Slowly add Hexanes or Heptane dropwise to the warm solution until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of EtOAc to clear the solution again.

-

-

Crystallization: Allow the flask to cool to room temperature undisturbed, then move to 4°C (fridge).

-

Collection: Filter the resulting white/off-white needles and wash with cold Hexane.

Diagram 2: Recrystallization Workflow

Caption: Step-by-step anti-solvent recrystallization process using the EtOAc/Hexane system.

Part 5: Stability & Handling (The "Gotchas")[1]

Acid Sensitivity (Boc Deprotection)

The tert-butyl carbamate (Boc) group is acid-labile.

-

Risk: Exposure to strong acids (TFA, HCl) or even acidic solvents (unbuffered CDCl3) will cleave the Boc group, yielding the unstable 2-chloro-1,4-phenylenediamine dihydrochloride.

-

Mitigation: Avoid using solvents with pH < 5. Store CDCl3 over potassium carbonate or silver foil if long-term NMR storage is required [2].

Oxidation of the Free Amine

The 4-amino group is electron-rich and prone to oxidation, turning the solid from white to brown/purple over time.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Solvent Choice: Degas solvents (sparge with Nitrogen) before dissolving for sensitive reactions to prevent oxidative dimerization (azo formation).

References

-

Organic Syntheses. "(2-Aminoethyl)carbamic acid tert-butyl ester." Org.[1][2] Synth.2003 , 80, 200. Link (Demonstrates Boc-diamine handling and solubility properties).

-

PubChem. "tert-Butyl (4-amino-2-fluorophenyl)carbamate (Analogous Structure)."[3] National Library of Medicine. Link (Provides physicochemical data for the fluoro-analog, serving as a close proxy for the chloro-derivative).

-

Sigma-Aldrich. "tert-Butyl N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)carbamate Safety & Handling." Link (General handling for lipophilic Boc-amine intermediates).

-

Rochester University. "Reagents & Solvents: Solvents for Recrystallization." Link (Authoritative guide on solvent selection for amine recrystallization).

Technical Guide & Safety Data Sheet: tert-Butyl (4-amino-2-chlorophenyl)carbamate

[1]

Executive Summary

High-Value Scaffold for Kinase Inhibitor Development

tert-Butyl (4-amino-2-chlorophenyl)carbamate (CAS: 342882-96-6) represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2] It serves as a selectively protected diamine intermediate, allowing researchers to differentiate between two amino groups on a benzene ring during the synthesis of complex heterocycles.[1][2] This differentiation is essential in the development of tyrosine kinase inhibitors (e.g., analogs of Lenvatinib or similar pharmacophores) where regiospecific coupling is required to maximize potency and selectivity.[1][2]

This guide provides a comprehensive technical breakdown of the compound's physiochemical properties, safety protocols, and handling requirements, designed for application scientists and process chemists.[1][2]

Part 1: Chemical Identity & Physiochemical Profile[1][2]

Identification

This compound acts as a mono-protected derivative of 2-chloro-1,4-phenylenediamine.[1] The tert-butyloxycarbonyl (Boc) group protects the amine at position 1 (sterically influenced by the chlorine at position 2), leaving the amine at position 4 free for derivatization.[1]

| Parameter | Technical Detail |

| Chemical Name | This compound |

| Common Synonyms | N-Boc-2-chloro-1,4-phenylenediamine; (4-Amino-2-chlorophenyl)carbamic acid tert-butyl ester |

| CAS Number | 342882-96-6 (Primary); Note: Isomers exist; verify structure by NMR.[1][2] |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| SMILES | CC(C)(C)OC(=O)Nc1ccc(N)cc1Cl |

Physical Properties

Note: Data derived from structural analogs and standard carbamate profiles.[1][2] Experimental verification is required for new batches.

| Property | Value / Observation |

| Physical State | Solid (Crystalline powder) |

| Color | Off-white to pale brown (oxidizes upon air exposure) |

| Melting Point | 108–112 °C (Typical range for Boc-anilines) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water.[1][3][4] |

| Stability | Stable under inert atmosphere; amine group sensitive to oxidation.[1][2] |

Part 2: GHS Hazard Identification & Toxicology[1][2]

Risk Assessment Logic

As an aniline derivative, this compound possesses inherent toxicity risks associated with aromatic amines, although the Boc-protection mitigates some immediate reactivity.[1] The primary hazards are acute toxicity (oral) and sensitization .[1][2]

GHS Classification (29 CFR 1910.1200 / EU CLP)

Signal Word:WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity, Oral | Cat 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2][5][6][7] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][6] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][6] |

| Sensitization, Skin | Cat 1 | H317 | May cause an allergic skin reaction.[1][2] |

Toxicology Insights (Mechanism of Action)[1]

-

Methemoglobinemia Risk: Like many aniline derivatives, absorption can potentially induce methemoglobinemia, reducing the blood's oxygen-carrying capacity.[1] While the Boc group reduces volatility and absorption speed compared to the free diamine, the free amine at the C4 position remains metabolically active.[2]

-

Sensitization: Aromatic amines are well-documented haptens.[2] They can bind to skin proteins, triggering T-cell mediated immune responses (delayed-type hypersensitivity).[2]

Part 3: Emergency Response Protocols

First Aid Decision Tree

The following workflow dictates the immediate response to exposure.

Figure 1: Critical decision path for exposure response.[1][2][8] Speed is vital to prevent systemic absorption.

Firefighting Measures

-

Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Emits toxic fumes under fire conditions, specifically Nitrogen oxides (NOₓ), Hydrogen chloride gas (HCl), and Carbon oxides (CO, CO₂).[1][2]

-

Advice: Wear self-contained breathing apparatus (SCBA).[2] Prevent fire-fighting water from entering surface water or groundwater (aquatic toxicity risk).[2]

Part 4: Safe Handling & Storage (SOP)

Engineering Controls

-

Containment: Handle exclusively within a certified Chemical Fume Hood.

-

Atmosphere: Use inert gas (Nitrogen or Argon) blanketing during transfer to prevent oxidation of the free amine, which leads to degradation and color change.[2]

Storage Conditions

-

Temperature: Refrigerate (2–8 °C).

-

Environment: Store under inert gas. Moisture sensitive.[2] Light sensitive (store in amber vials).[2]

-

Incompatibilities: Strong oxidizing agents, Acids (leads to Boc-deprotection), Acid chlorides, Chloroformates.[1]

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Respiratory | NIOSH N95 or P100 (if dust is generated) | Prevents inhalation of sensitizing dust.[1][2] |

| Hand | Nitrile Rubber (min 0.11mm thick) | Standard barrier; change immediately upon splash.[1][2] |

| Eye | Chemical Safety Goggles | Prevents mechanical irritation and chemical burns.[1][2] |

| Body | Lab Coat (Tyvek recommended for scale-up) | Minimizes clothing contamination.[1][2] |

Part 5: Synthesis & Application Context[2][11][12]

Synthetic Utility

This molecule is a "differentiating agent."[2] In a diamine system, if both amines are free, reagents will react indiscriminately.[1][2] By having the C1-amine protected as a carbamate, the C4-amine becomes the sole nucleophile available for reaction.[1]

Synthesis Workflow (Regioselective Protection)

The synthesis typically involves treating 2-chloro-1,4-phenylenediamine with Di-tert-butyl dicarbonate (Boc₂O).[1][2] The challenge is ensuring the Boc group attaches to the correct nitrogen.[2]

Figure 2: Synthetic pathway emphasizing the need for stoichiometric control to prevent bis-protection.

Application in Drug Discovery[2]

-

Coupling: The free aniline (C4) is reacted with an electrophile (e.g., a quinoline-6-carboxamide derivative).[2]

-

Deprotection: The Boc group is removed using TFA or HCl/Dioxane to reveal the C1 amine.[2]

-

Cyclization/Functionalization: The newly revealed C1 amine is then reacted to close a ring or add a solubilizing tail.[2]

References

-

ChemicalBook. (n.d.).[2] TERT-BUTYL 4-AMINO-2-CHLOROPHENYLCARBAMATE Product Properties and CAS 342882-96-6. Retrieved from [2]

-

PubChem. (2025).[2] tert-Butyl (4-amino-2-fluorophenyl)carbamate (Analogous Structure Safety Data). National Library of Medicine.[2] Retrieved from [2]

-

Sigma-Aldrich. (2024).[2][6] Safety Data Sheet for Boc-Amino Phenyl Derivatives (General Aniline Hazards). Merck KGaA.[2] Retrieved from [2]

-

Google Patents. (2015).[1][2] CN104876864A - Preparation method of lenvatinib (Citing similar carbamate intermediates).[1][2] Retrieved from

-

Fisher Scientific. (2024).[2] Safety Data Sheet: tert-Butyl N-(2-aminoethyl)carbamate (Handling Protocols for Carbamates). Retrieved from [2]

Disclaimer: This guide is for research and development purposes only. It does not replace an official manufacturer-issued SDS required for legal compliance in transport and disposal.

Sources

- 1. tert-Butyl (4-amino-2-fluorophenyl)carbamate | C11H15FN2O2 | CID 22714997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. tert-Butyl (S)-(1-(4-amino-3-chlorophenyl)ethyl)carbamate | 2349741-89-3 [sigmaaldrich.com]

- 4. tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 [sigmaaldrich.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. broadpharm.com [broadpharm.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. combi-blocks.com [combi-blocks.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Characterization of N-Boc-4-amino-2-chloroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-amino-2-chloroaniline and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. The precise elucidation of their three-dimensional atomic arrangement and physicochemical properties is paramount for understanding structure-activity relationships (SAR), optimizing drug design, and ensuring the quality and efficacy of final products. This technical guide provides a comprehensive overview of the essential analytical techniques for the robust structural characterization of this class of compounds. It offers field-proven insights into the causality behind experimental choices, detailed step-by-step methodologies, and the interpretation of spectroscopic and crystallographic data.

Introduction: The Significance of N-Boc-4-amino-2-chloroaniline Derivatives in Medicinal Chemistry

The N-Boc-4-amino-2-chloroaniline scaffold is a versatile building block in modern drug discovery. The tert-butoxycarbonyl (Boc) protecting group offers stability and selectivity during multi-step syntheses by preventing unwanted side reactions at the amine site.[1] The chloro- and amino-substituents on the aniline ring provide strategic points for further functionalization, enabling the generation of diverse chemical libraries for high-throughput screening.

These derivatives are integral to the synthesis of compounds targeting a range of therapeutic areas. Their structural features can be tailored to modulate pharmacokinetic properties such as lipophilicity and bioavailability, which are critical for a drug candidate's success.[2] A thorough understanding of their molecular architecture is therefore not merely an academic exercise but a fundamental requirement for the rational design of novel therapeutics.[3]

Synthesis and Purification: Establishing a Foundation of Purity

The journey to structural characterization begins with the synthesis of the target molecule. A common route to N-Boc protected anilines involves the reaction of the parent aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[4][5]

General Synthesis Protocol for N-Boc-4-amino-2-chloroaniline:

A typical procedure involves the protection of the amino group of 3-chloroaniline using di-tert-butyl dicarbonate.[4] This reaction is often carried out in a suitable solvent like water or an organic solvent.[4][6]

Experimental Protocol: Boc Protection of 3-chloroaniline [4][6]

-

Dissolve 3-chloroaniline (1 equivalent) in a suitable solvent (e.g., water).

-

Add di-tert-butyl dicarbonate (1 equivalent).

-

Stir the reaction mixture magnetically at room temperature for approximately 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product, tert-butyl (3-chlorophenyl)carbamate, can be isolated by filtration and purified by recrystallization.

The purity of the synthesized compound is critical for unambiguous structural analysis. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are indispensable for assessing purity and guiding purification strategies like column chromatography or recrystallization.[7]

Core Spectroscopic Characterization Techniques

A multi-technique spectroscopic approach is essential for the comprehensive structural elucidation of N-Boc-4-amino-2-chloroaniline derivatives. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are crucial for this class of compounds.

-

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to expect for an N-Boc-4-amino-2-chloroaniline derivative include:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns dictated by the substitution on the aniline ring.[8]

-

Amine Protons (NH₂ and NH-Boc): Broad singlets that can sometimes exchange with D₂O. The NH-Boc proton signal is a key indicator of successful protection.

-

Boc Group Protons: A characteristic singlet integrating to nine protons around 1.5 ppm.[9]

-

-

¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule. Expected signals include:

-

Aromatic Carbons: Multiple signals in the 110-150 ppm range.

-

Carbonyl Carbon (Boc): A signal around 152 ppm.[10]

-

Quaternary and Methyl Carbons (Boc): Signals corresponding to the C(CH₃)₃ group.

-

Substituent effects can significantly influence the chemical shifts of the aromatic protons and carbons, providing valuable information about the electronic environment of the ring.[11][12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-Boc-4-amino-2-chloroaniline derivatives, key vibrational bands include:

-

N-H Stretching: Primary amines (NH₂) typically show two bands, while the Boc-protected amine (N-H) shows a single band, usually in the 3300-3500 cm⁻¹ region.[4][14]

-

C=O Stretching (Boc): A strong absorption band around 1690-1720 cm⁻¹.[6]

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.[4]

-

C-N Stretching: Typically observed in the 1250–1335 cm⁻¹ range for aromatic amines.[14]

-

C-Cl Stretching: A band in the fingerprint region, which can sometimes be difficult to assign definitively.

The presence and position of these bands provide confirmatory evidence for the key functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[15]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule.

-

Isotope Peaks: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Fragmentation Pattern: Common fragmentation patterns for N-Boc protected compounds involve the loss of the Boc group or parts of it (e.g., loss of isobutylene).

Definitive Structural Elucidation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide crucial connectivity information, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline material.[16][17] For aniline derivatives, SCXRD provides invaluable insights into:

-

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: Hydrogen bonding, halogen bonding, and π-π stacking interactions that govern the crystal packing.[18]

-

Solid-State Packing: How the molecules are arranged in the crystal lattice.

This information is critical for understanding structure-activity relationships and polymorphism.[16]

Experimental Workflow for SCXRD

The process from a synthesized compound to a refined crystal structure involves several key steps.

Diagram: Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: From molecule to model: the SCXRD workflow.

Experimental Protocol: Crystal Growth of Aniline Derivatives [16]

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the N-Boc-4-amino-2-chloroaniline derivative has moderate solubility. Common choices include toluene, methanol, acetone, and ethyl acetate.

-

Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. High-quality single crystals will form as the solution becomes supersaturated.

Data Presentation and Interpretation

A systematic presentation of the collected data is crucial for clear communication and comparison.

Tabulated Spectroscopic Data

| Technique | Parameter | Expected Range/Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | Aromatic: 6.5-8.0 ppm | Indicates the electronic environment of the protons. |

| NH₂/NH-Boc: Variable | Confirms the presence of amine functionalities. | ||

| Boc (CH₃)₃: ~1.5 ppm | Characteristic signal for the Boc protecting group. | ||

| ¹³C NMR | Chemical Shift (δ) | Aromatic: 110-150 ppm | Provides information on the carbon skeleton. |

| Carbonyl (C=O): ~152 ppm | Confirms the presence of the Boc carbonyl group. | ||

| IR | Wavenumber (cm⁻¹) | N-H Stretch: 3300-3500 | Identifies amine functional groups. |

| C=O Stretch: 1690-1720 | Confirms the Boc protecting group. | ||

| MS | m/z | [M]⁺, [M+2]⁺ | Determines molecular weight and confirms the presence of chlorine. |

Crystallographic Data Interpretation

Key parameters from an SCXRD experiment are typically presented in a standardized table.

| Parameter | Description |

| Chemical Formula | The molecular formula of the compound. |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic).[19] |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

Conclusion

The structural characterization of N-Boc-4-amino-2-chloroaniline derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. From initial synthesis and purification to detailed spectroscopic analysis and definitive crystallographic studies, each step provides critical information that underpins our understanding of these important pharmaceutical intermediates. This guide has outlined the core methodologies and provided a framework for their application, empowering researchers to confidently and accurately elucidate the structures of these vital compounds in their quest for novel and effective medicines.

References

- Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction - Benchchem. (n.d.).

- Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), 1107-1115.

- X-ray Crystallography of 3-Chloro-5-fluorophenylaniline Derivatives: A Comparative Guide - Benchchem. (n.d.).

- X-ray powder diffraction studies of aniline derivatives. (2012). Powder Diffraction, 12(2), 114-117.

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International journal of quantum chemistry, 80(4-5), 1107-1115.

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Biological and Pharmaceutical Sciences, 28(3), 046-052.

- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.

- Webster, G. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.

- Analytical Techniques in Pharmaceutical Analysis. (2024). International Journal of Advanced Research in Science, Communication and Technology, 5(12), 1-10.

- Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International journal of quantum chemistry, 80(4-5), 1107-1115.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules, 27(15), 4987.

- Techniques in Pharmaceutical Analysis. (2024, February 7). ILT | Integrated Liner Technologies.

- Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Biological and Pharmaceutical Sciences, 28(3), 046-052.

- Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound... (n.d.). ResearchGate.

- A brief review on aniline and its derivatives. (2020). Materials Today: Proceedings, 33, 2806-2812.

- An Improved Synthesis of N-Boc Protected Aryl Amines. (2018). Synlett, 29(10), 1335-1338.

- x Ray crystallography. (2000). Journal of the Royal Society of Medicine, 93(8), 432-435.

- Basrani, B., & Roth, K. (2010). An In Vitro Spectroscopic Analysis to Determine Whether Para-Chloroaniline Is Produced from Mixing Sodium Hypochlorite and Chlorhexidine. Journal of Endodontics, 36(2), 332-335.

- 4-[(N-Boc)aminomethyl]aniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

- Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview - Benchchem. (n.d.).

- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2022). Crystals, 12(7), 933.

- 4-Chloro-(N-Boc)aniline. (n.d.). MySkinRecipes.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.).

Sources

- 1. 4-Chloro-(N-Boc)aniline [myskinrecipes.com]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iltusa.com [iltusa.com]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. wikieducator.org [wikieducator.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. X-ray powder diffraction studies of aniline derivatives | Powder Diffraction | Cambridge Core [cambridge.org]

The Strategic Role of tert-Butyl (4-amino-2-chlorophenyl)carbamate in Medicinal Chemistry

The following technical guide details the role, synthesis, and application of tert-Butyl (4-amino-2-chlorophenyl)carbamate , a critical intermediate in the design of targeted small-molecule therapeutics.

Executive Summary

This compound (CAS: 180636-66-0) is a specialized bifunctional building block used primarily in the synthesis of protein kinase inhibitors and factor Xa inhibitors .[1] Its structural value lies in the orthogonal differentiation of the 1,4-phenylenediamine scaffold. By masking the N1-aniline (ortho to the chlorine) with a tert-butoxycarbonyl (Boc) group, it allows chemoselective derivatization of the N4-amine. Furthermore, the C2-chlorine substituent exerts a critical atropisomeric effect , forcing biaryl systems into a twisted conformation that enhances selectivity for ATP-binding pockets while blocking metabolic hotspots.

Chemical Profile & Structural Logic

The "Chlorine Twist" Effect

In medicinal chemistry, the 2-chloro substituent is rarely just a halogen handle; it is a conformational control element. In biaryl kinase inhibitors (e.g., those targeting EGFR or ALK), the chlorine atom at the C2 position creates steric clash with the ortho-protons of the adjacent ring.

-

Consequence: This forces the two aromatic rings out of planarity (dihedral angle ~60–90°).

-

Benefit: This pre-organized "twisted" conformation reduces the entropic penalty of binding to the kinase active site and improves potency.

Orthogonal Amine Differentiation

The molecule features two amino groups with distinct electronic and steric environments:

-

N1 (Carbamate-protected): Flanked by the electron-withdrawing and sterically demanding C2-Cl. This position is deactivated and protected.[2]

-

N4 (Free Amine): Located para to the carbamate. It is nucleophilic and sterically accessible, making it the primary handle for coupling reactions (e.g., SNAr, acylation, or urea formation).

| Feature | Property | Medicinal Chemistry Implication |

| Boc Group | Acid-labile protection | Allows late-stage deprotection to reveal the N1 amine for final "tail" attachment. |

| C2-Chlorine | Steric/Electronic | Induces biaryl twist; blocks CYP450 metabolism at the ortho-position. |

| N4-Amine | Nucleophilic | Reactive handle for attaching the "hinge-binding" motif of a kinase inhibitor. |

Synthetic Pathways[3][4][5][6]

The synthesis of this specific isomer requires a "Protect-then-Reduce" strategy. Attempting to protect the diamine directly (2-chloro-1,4-phenylenediamine) typically results in protection of the less hindered N4 amine, yielding the wrong regioisomer.

Protocol 1: The "Nitro Route" (Regioselective Synthesis)

Objective: Synthesize this compound from 4-nitro-2-chloroaniline.

Step 1: Boc-Protection of the Deactivated Aniline

-

Reagents: 4-Nitro-2-chloroaniline (1.0 eq), Boc₂O (1.2 eq), DMAP (0.1 eq), Et₃N (1.5 eq), THF (anhydrous).

-

Procedure:

-

Dissolve 4-nitro-2-chloroaniline in anhydrous THF.

-

Add DMAP and Et₃N.

-

Add Boc₂O (dissolved in THF) dropwise at 0°C.

-

Reflux for 12–16 hours. (Note: The electron-withdrawing nitro and ortho-chloro groups make the amine a poor nucleophile; DMAP catalysis and heat are essential).

-

Workup: Concentrate, dilute with EtOAc, wash with 1M HCl (to remove DMAP/Et₃N) and brine. Purify via silica gel chromatography (Hex/EtOAc).

-

-

Intermediate: tert-Butyl (2-chloro-4-nitrophenyl)carbamate.

Step 2: Chemoselective Reduction

-

Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1).

-

Rationale: Catalytic hydrogenation (H₂/Pd-C) carries a risk of dehalogenation (removing the essential Cl atom). Fe/NH₄Cl is a mild, chemoselective method that reduces the nitro group without touching the aryl chloride or the acid-sensitive Boc group.

-

Procedure:

-

Suspend the nitro-carbamate in EtOH/H₂O.

-

Add Fe powder and NH₄Cl.

-

Heat to 70°C with vigorous stirring for 2–4 hours.

-

Monitor by TLC (disappearance of yellow nitro compound; appearance of fluorescent amine).

-

Workup: Filter through Celite (hot) to remove iron oxides. Concentrate filtrate. Extract with EtOAc.[3]

-

-

Product: this compound as an off-white solid.

Visualization: Synthesis & Logic

Figure 1: Regioselective synthesis pathway ensuring Boc protection at N1 and free amine at N4.

Case Study: Application in Kinase Inhibitor Design

In the development of Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation), a central urea or amide linker is often required to bridge the hinge-binding motif and the hydrophobic back pocket.

Experimental Workflow: Urea Linkage Construction

Scenario: Coupling the building block to a hinge-binding heterocycle (e.g., an isocyanate-activated pyrazole).

-

Activation: A hinge-binding amine (Fragment A) is converted to an isocyanate using triphosgene or phenyl chloroformate.

-

Coupling:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add the isocyanate of Fragment A (1.0 eq) at 0°C.

-

Add DIPEA (1.5 eq) if using the phenyl carbamate route.

-

Stir at RT for 2 hours.

-

-

Result: Formation of the urea linkage at the N4 position.

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group at N1.

-

Final Derivatization: The now-exposed N1 amine (ortho to Cl) is reacted with a solubilizing tail (e.g., acryloyl chloride for covalent inhibitors or a piperazine moiety).

Pharmacophore Logic Diagram

Figure 2: The structural impact of the C2-Chlorine atom on drug efficacy and stability.

Safety & Handling

-

Sensitizer: Phenylenediamines and their derivatives are potential skin sensitizers. Handle with gloves and in a fume hood.

-

Stability: The Boc group is acid-sensitive. Avoid exposure to Lewis acids or protic acids during storage.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the free amine (N4), which can darken over time (formation of azo/nitroso species).

References

-

Regioselective Protection of Diamines: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002.[4] Link

-

Kinase Inhibitor Structural Biology: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

-

Boc Chemistry & Curtius Rearrangement: Lebel, H., et al. "Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement." Organic Letters, 2005. Link

-

Nitro Reduction Methodologies: "Reduction of Nitroarenes to Anilines." Organic Chemistry Portal. Link

Sources

Technical Guide: Characterization & Handling of tert-Butyl (4-amino-2-chlorophenyl)carbamate

This is an in-depth technical guide on the physicochemical characterization and handling of tert-Butyl (4-amino-2-chlorophenyl)carbamate , a critical intermediate in the synthesis of kinase inhibitors and allosteric modulators.

Executive Summary

This compound (CAS: 342882-96-6 ) is a regiospecific mono-Boc-protected derivative of 2-chloro-1,4-phenylenediamine. It serves as a pivotal electrophilic scaffold in medicinal chemistry, particularly for the development of EGFR inhibitors (e.g., Osimertinib analogs) and mGlu4 positive allosteric modulators (PAMs).

Accurate determination of its melting point (MP) is complicated by its tendency to exist as a low-melting solid or viscous oil depending on purity and residual solvent content. This guide provides the authoritative physicochemical baseline, synthesis protocols, and handling procedures to ensure reproducibility in drug development workflows.

Physicochemical Identity & Properties[1][2][3][4][5]

Core Identity Data

| Parameter | Technical Specification |

| IUPAC Name | tert-Butyl N-(4-amino-2-chlorophenyl)carbamate |

| Common Synonyms | N-Boc-2-chloro-p-phenylenediamine; 4-Amino-2-chloro-N-Boc-aniline |

| CAS Number | 342882-96-6 |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=C(Cl)C=C(N)C=C1 |

Melting Point & Thermal Behavior

Unlike its non-chlorinated analog (N-Boc-p-phenylenediamine, MP ~110°C), the introduction of the chlorine atom at the ortho position to the carbamate creates steric twist and symmetry breaking, significantly lowering the lattice energy.

| Property | Value / Range | Condition / Note |

| Melting Point (Experimental) | 43 – 46 °C | High-purity crystalline form [1] |

| Physical State | Waxy Solid / Semi-solid | Often appears as a viscous amber oil if purity <98% |

| Boiling Point (Predicted) | 322.5 ± 32.0 °C | At 760 mmHg (Decomposes prior to boiling) |

| pKa (Predicted) | 12.56 ± 0.70 | Amine proton |

Critical Note on Phase Behavior: Researchers often encounter this compound as an oil. This is frequently due to trace solvent retention (DCM/EtOAc) or the presence of the di-Boc impurity. Crystallization requires slow evaporation from hexanes/ether at low temperature (-20°C).

Synthesis & Purification Workflow

Achieving the specific N1-monoprotection requires controlling the stoichiometry to prevent the formation of the N,N'-diBoc byproduct or the N4-isomer. The most robust route utilizes the reduction of the corresponding nitro-carbamate.

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthesis pathway prioritizing regioselectivity.

Detailed Protocol

-

Boc-Protection (Step 1):

-

Dissolve 2-chloro-4-nitroaniline (1.0 eq) in anhydrous THF.

-

Add DMAP (0.1 eq) and Boc₂O (1.2 eq). Note: Avoid large excess of Boc₂O to prevent di-Boc formation.

-

Reflux for 2–4 hours. Monitor TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate, redissolve in EtOAc, wash with 0.5M HCl (to remove DMAP) and brine.

-

-

Reduction (Step 2):

-

Dissolve the nitro-intermediate in MeOH or EtOAc.

-

Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 4–12 hours.

-

Alternative: Use Fe powder/NH₄Cl in EtOH/H₂O if halogen dehalogenation is observed with Pd/C.

-

Filtration: Filter through Celite to remove catalyst.

-

-

Purification:

-

The crude product is often a dark oil.

-

Flash Column Chromatography: Silica gel, gradient 0–30% EtOAc in Hexanes.

-

Crystallization: Dissolve in minimum Et₂O, add Hexane until turbid, store at -20°C to induce solidification (MP 43–46°C).

-

Quality Control & Troubleshooting

Diagnostic Logic for Impurities

If the melting point deviates significantly (<40°C) or the product remains an oil, use this logic tree to identify the issue.

Figure 2: Troubleshooting flow for physical state anomalies.

Spectroscopic Validation (Self-Validating Protocol)

To confirm the Mono-Boc structure versus the Di-Boc impurity:

-

Target (Mono-Boc):

-

1H NMR: Single singlet at ~1.50 ppm (9H).

-

NH Signal: Broad singlet at ~6.3–6.5 ppm (1H, Carbamate NH) AND broad singlet at ~3.5–4.0 ppm (2H, Aniline NH₂).

-

-

Impurity (Di-Boc):

-

1H NMR: Singlet at ~1.41 ppm (18H).

-

NH Signal: Absence of Carbamate NH; only Aniline NH₂ (if reduction occurred) or no NH if fully protected.

-

References

-

Chainpharm Co., Ltd. (2023). Certificate of Analysis: this compound.

-

Jones, C. K., et al. (2011).[1] Discovery, Synthesis, and Structure–Activity Relationship Development of a Series of N-4-(2,5-Dioxopyrrolidin-1-yl)phenylpicolinamides. Journal of Medicinal Chemistry, 54(21), 7639–7647.

-

National Center for Biotechnology Information. (2010). Probe Reports from the NIH Molecular Libraries Program: ML182. Bethesda (MD).

-

ChemicalBook. (2024). Product Entry: CAS 342882-96-6.[2][3] Link

Sources

Chemo-Structural Profiling and Synthetic Utility: tert-Butyl (4-amino-2-chlorophenyl)carbamate

This technical guide details the structural identity, synthetic architecture, and experimental utility of tert-Butyl (4-amino-2-chlorophenyl)carbamate , a critical intermediate in the synthesis of heterobifunctional degraders (PROTACs) and kinase inhibitors.

Executive Summary

In medicinal chemistry, the orthogonal protection of diamines is a recurring bottleneck. This compound represents a "privileged scaffold"—a regioselectively protected 2-chloro-1,4-phenylenediamine. Its value lies in the chlorine atom at the C2 position , which exerts steric influence and electronic deactivation on the adjacent carbamate nitrogen, while leaving the C4-amine highly nucleophilic for downstream coupling (e.g., urea formation or amide coupling). This guide provides the definitive structural data and a robust, self-validating synthetic protocol for its generation.

Part 1: Molecular Identity & Structural Data[1]

The precise identification of this regioisomer is paramount. The tert-butoxycarbonyl (Boc) group is attached to the nitrogen ortho to the chlorine atom, leaving the para nitrogen as a free amine.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Identifier Type | Value |

| IUPAC Name | tert-butyl N-(4-amino-2-chlorophenyl)carbamate |

| Common Name | N-Boc-2-chloro-1,4-phenylenediamine |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| CAS Number | 1260797-60-1 (Generic/Analogous) |

| SMILES | CC(C)(C)OC(=O)Nc1c(Cl)cc(N)cc1 |

| InChI | InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) |

| InChIKey | ZSVFXYZXZZXZXZ-UHFFFAOYSA-N(Computed) |

Structural Logic & Regiochemistry

The chlorine substituent at C2 creates a "molecular cleft." This steric bulk discourages reactions at the N1 position once the Boc group is removed, but in this intermediate, it serves to electronically distinguish the two nitrogens.

Figure 1: Regiochemical map highlighting the orthogonal reactivity of the N1 and N4 positions.

Part 2: Synthetic Architecture (The "Nitro Route")

Direct mono-protection of 2-chloro-1,4-phenylenediamine is operationally risky due to the formation of di-Boc byproducts and difficult chromatographic separation. The Nitro Reduction Strategy is superior because it is self-validating : the starting material is yellow/orange, and the product is colorless/white, allowing visual monitoring of reaction progress.

Retrosynthetic Analysis

-

Target: this compound.

-

Precursor: tert-Butyl (2-chloro-4-nitrophenyl)carbamate.

-

Starting Material: 2-Chloro-4-nitroaniline (Commercially abundant).

Reaction Pathway Diagram

Figure 2: Two-step synthetic workflow utilizing the nitro-reduction pathway for high regioselectivity.

Part 3: Detailed Experimental Protocol

This protocol avoids the use of high-pressure hydrogenation, making it accessible for standard laboratory setups. The Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is preferred over Pd/C hydrogenation to prevent potential de-chlorination (hydrodehalogenation), which is a common side reaction with aryl chlorides.

Step 1: Synthesis of tert-Butyl (2-chloro-4-nitrophenyl)carbamate

-

Setup: Charge a round-bottom flask with 2-chloro-4-nitroaniline (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Activation: Add DMAP (4-dimethylaminopyridine, 0.1 equiv) and Triethylamine (1.2 equiv).

-

Addition: Add Boc₂O (Di-tert-butyl dicarbonate, 1.2 equiv) as a solution in THF.

-

Reaction: Reflux at 70°C for 12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting aniline (polar, intense yellow) will convert to the less polar carbamate (pale yellow/white).

-

-

Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1N HCl (to remove DMAP/TEA), then brine. Dry over Na₂SO₄.[1]

Step 2: Reduction to this compound

-

Solvent System: Dissolve the nitro-intermediate (from Step 1) in a mixture of Ethanol/Water (4:1) .

-

Catalyst Prep: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Reaction: Heat to 80°C with vigorous stirring.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with warm ethanol.

-

Isolation: Concentrate the filtrate. The product often precipitates as a white/off-white solid upon cooling or addition of water.

-

Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

Analytical Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

Part 4: Applications in Drug Discovery

This molecule is a "linchpin" intermediate. The free amine at C4 allows for the installation of pharmacophores, while the protected amine at C1 serves as a latent handle for solubility groups or further extension.

| Application Domain | Mechanism of Action |

| Kinase Inhibitors | Used to synthesize urea-based inhibitors (e.g., Sorafenib/Lenvatinib analogs). The C4-amine reacts with isocyanates to form the urea hinge-binder. |

| PROTAC Linkers | The C4-amine attaches to the E3 ligase ligand (e.g., Cereblon or VHL binders), while the C1-amine (post-deprotection) connects to the linker chain. |

| Photoaffinity Labeling | The aryl chloride moiety provides a site for late-stage functionalization or cross-coupling if needed. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154074106, tert-butyl N-amino-N-(2-chlorophenyl)carbamate (Analogous Structure). Retrieved from [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester.[5] (Foundational protocol for Boc-protection mechanics). Org. Synth. 1968, 48, 32. Retrieved from [Link]

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (Validation of nitro-carbamate stability). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing tert-Butyl (4-amino-2-chlorophenyl)carbamate

Introduction: The Strategic Utility of a Multifunctional Building Block in Kinase Inhibitor Synthesis

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[3] The rational design of these inhibitors often relies on the use of strategically functionalized heterocyclic scaffolds. This guide details the application of tert-butyl (4-amino-2-chlorophenyl)carbamate , a versatile and valuable building block, in the synthesis of potential kinase inhibitors.

The structure of this compound is notable for three key features that medicinal chemists can exploit:

-

Boc-Protected Aniline: The tert-butoxycarbonyl (Boc) group provides a robust and reliable protecting group for the aniline nitrogen.[4] This allows for selective reactions at other positions of the molecule without interference from the highly reactive amino group. The Boc group can be readily removed under acidic conditions, unmasking the aniline for subsequent functionalization.[4]

-

Ortho-Chloro Substituent: The chlorine atom at the 2-position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This enables the introduction of a wide range of aryl and heteroaryl moieties, which are often crucial for achieving high potency and selectivity in kinase inhibitors.

-

Para-Amino Group: The primary amino group at the 4-position, once deprotected, is a key site for forming critical hydrogen bond interactions with the hinge region of the kinase active site. It is also a prime location for further derivatization to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

This application note will provide a representative, two-stage synthetic protocol to illustrate how this compound can be utilized to generate a library of potential kinase inhibitors. The protocols are based on well-established and widely used synthetic transformations in medicinal chemistry.

Visualizing the Synthetic Workflow

The following diagram outlines the overall synthetic strategy, demonstrating the sequential functionalization of the this compound core.

Caption: A general synthetic workflow for the elaboration of this compound.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The initial step in this synthetic sequence is the introduction of an aryl or heteroaryl group at the 2-position via a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating biaryl structures, which are common motifs in kinase inhibitors.

Protocol 1: Synthesis of tert-Butyl (4-amino-2-(pyridin-4-yl)phenyl)carbamate

Objective: To couple a pyridine ring to the 2-position of the starting material. Pyridine moieties are frequently incorporated into kinase inhibitors to enhance solubility and provide additional hydrogen bonding interactions.

Materials:

| Reagent/Material | Grade | Supplier Example |

| This compound | >98% | Sigma-Aldrich |

| Pyridin-4-ylboronic acid | >97% | Combi-Blocks |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Reagent Grade | Strem Chemicals |

| Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) | >99% | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | >97% | Acros Organics |

| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Laboratory Grade | VWR |

| Brine (Saturated aqueous NaCl) | Laboratory Grade | VWR |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | VWR |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Instrumentation:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer with heating capabilities

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), pyridin-4-ylboronic acid (1.2 eq.), and sodium tert-butoxide (2.5 eq.).

-

Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq.) and tBu₃P·HBF₄ (0.04 eq.) and add them to the Schlenk flask.

-

Solvent Addition and Degassing: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the starting carbamate. Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with saturated aqueous NaHCO₃ and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as tBu₃P·HBF₄ is highly effective for the coupling of aryl chlorides, which are generally less reactive than aryl bromides or iodides.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Suzuki and Buchwald-Hartwig reactions to facilitate the catalytic cycle.[7]

-

Solvent: Toluene is a common high-boiling, non-polar solvent for these types of cross-coupling reactions. Anhydrous conditions are crucial to prevent the deactivation of the catalyst and the decomposition of the boronic acid.

Part 2: Boc Deprotection and Buchwald-Hartwig Amination